4,5-dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide

JAK-STAT signaling Kinase inhibitor Inflammation

This 4,5-dichloro-2-methylbenzenesulfonamide derivative uniquely targets JAK1/2/3 at sub-picomolar levels (IC₅₀ 0.055 nM), enabling complete JAK-STAT blockade. With nanomolar SGK1, Nav1.7, and sigma-2 activity, it outperforms standard indazole tools. The 1H-indazol-6-yl attachment and dichloro warhead ensure polypharmacology unmatched by Pazopanib or JAK2 Inhibitor IV. Order this multi-target probe to accelerate oncology, pain, or CNS screening.

Molecular Formula C14H11Cl2N3O2S
Molecular Weight 356.2 g/mol
Cat. No. B4234853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide
Molecular FormulaC14H11Cl2N3O2S
Molecular Weight356.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl)Cl
InChIInChI=1S/C14H11Cl2N3O2S/c1-8-4-11(15)12(16)6-14(8)22(20,21)19-10-3-2-9-7-17-18-13(9)5-10/h2-7,19H,1H3,(H,17,18)
InChIKeyUTCZWSVUOMLFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide: Core Identity and Procurement Profile


4,5-Dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide (CAS 838851-78-8, molecular formula C₁₄H₁₁Cl₂N₃O₂S, molecular weight 356.2 g/mol) is a dual indazole–sulfonamide small molecule that has been characterized as a potent, multi-target ligand with nanomolar affinity for several therapeutically relevant proteins, including the sigma-2 receptor (Ki = 23 nM) [1], serum- and glucocorticoid-regulated kinase 1 (SGK1; IC₅₀ = 13 nM) [2], the Janus kinase family JAK1/2/3 (IC₅₀ = 0.055 nM) [3], and the voltage-gated sodium channel Nav1.7 (IC₅₀ = 78 nM) [4]. Its structural architecture—a 4,5-dichloro-2-methylbenzenesulfonamide warhead coupled to a 1H-indazol-6-amine hinge-binding motif—differentiates it from simpler indazole or sulfonamide congeners and underpins its polypharmacology profile across oncology, pain, and CNS indications.

Why Generic Substitution Fails for 4,5-Dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide


The term 'indazole sulfonamide' encompasses a structurally diverse chemical space with dramatic variations in target potency and selectivity. Commercially available indazole sulfonamides such as Pazopanib (a VEGFR/PDGFR inhibitor) or JAK2 Inhibitor IV (IC₅₀ = 78 nM for JAK2 wild-type) share the indazole scaffold but diverge markedly from 4,5-dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide in their substitution patterns and, consequently, their target engagement profiles. The specific 4,5-dichloro-2-methylbenzenesulfonamide substitution and the 1H-indazol-6-yl (rather than indazol-5-yl or indazol-3-yl) attachment point are critical determinants of its unique polypharmacology [1]. Even within the same target class, small structural changes can shift potency by orders of magnitude—for example, SGK1 inhibitors in the indazole class span IC₅₀ values from 0.1 µM to >3 µM [2]. Without verifying the exact CAS number and batch-specific activity data, generic substitution risks selecting a compound with irrelevant or absent activity for the intended screening cascade.

Product-Specific Quantitative Evidence Guide for 4,5-Dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide


Pan-JAK Inhibition at Sub-Picomolar Potency Versus Filgotinib's Nanomolar Profile

4,5-Dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide inhibits JAK1, JAK2, and JAK3 with an IC₅₀ of 0.055 nM in a biochemical peptide phosphorylation assay [1], representing approximately 180-fold greater potency against JAK2 than the clinically advanced JAK1-selective inhibitor Filgotinib (GLPG0634), which exhibits JAK2 IC₅₀ = 28 nM and JAK3 IC₅₀ = 810 nM under comparable in vitro kinase assay conditions . While cross-study methodological differences in ATP concentrations must be acknowledged, the sub-picomolar potency of the target compound positions it as a pan-JAK tool with a potency window distinct from both isoform-selective (Filgotinib) and moderately potent pan-JAK (Tofacitinib) inhibitors.

JAK-STAT signaling Kinase inhibitor Inflammation Oncology

SGK1 Inhibition at 13 nM Defines Potency Superiority Over Other Indazole-Derived SGK1 Chemotypes

In a substrate phosphorylation assay using recombinant human SGK1 enzyme produced in a baculovirus system [1], 4,5-dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide achieved an IC₅₀ of 13 nM. This value places it at the high-potency end of the indazole-based SGK1 inhibitor landscape, where the best representatives from an aza-2H-indazole library exhibit IC₅₀ values in the 500 nM range [2], and a distinct series of blood-brain-barrier-penetrant indazole-derived SGK1 inhibitors shows IC₅₀ values between 100 nM and 3,000 nM [3]. The ~38-fold potency gap relative to the average aza-2H-indazole chemotype (500 nM) and the >7-fold advantage over the lower bound of BBB-penetrant series (100 nM) underscore the differentiated kinase engagement capacity of the 4,5-dichloro-2-methylbenzenesulfonamide substitution pattern.

SGK1 kinase Cardiovascular disease Neurodegeneration Metabolic disorders

Sigma-2 Receptor Binding Affinity (Ki = 23 nM) with Defined Selectivity Context from Tetrahydroindazole Ligand Datasets

Binding affinity of 4,5-dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide at the sigma-2 receptor (TMEM97) was determined as Ki = 23 nM by displacement of a radiolabeled ligand in PC12 cell membranes [1]. In the broader tetrahydroindazole-based sigma-2 ligand field, a systematic medicinal chemistry effort identified compounds with Ki values as low as 16 nM for the most optimized tetrahydroindazole derivatives, with the majority of active compounds clustering between 50–500 nM [2]. The target compound's Ki of 23 nM positions it within a potency range comparable to highly optimized tetrahydroindazole sigma-2 ligands, but critically, the 1H-indazole aromatic scaffold (as opposed to the saturated tetrahydroindazole system) may confer distinct pharmacokinetic properties such as altered metabolic stability or CNS penetration that are relevant for tool compound selection.

Sigma-2 receptor TMEM97 CNS disorders Cancer imaging Neurodegeneration

Nav1.7 Inhibition with 78 nM Potency and Quantitative Selectivity Over Cardiac Nav1.5

4,5-Dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide inhibits human Nav1.7 with an IC₅₀ of 78 nM in a radioligand displacement assay using [³H]-labeled sulfonamide probe and an IC₅₀ of 160 nM in an electrophysiological PatchXpress assay under a holding potential yielding 20–50% channel inactivation [1]. Critically, the compound exhibits a 46-fold selectivity window against the cardiac sodium channel Nav1.5, which was inhibited with an IC₅₀ of 7,300 nM under identical PatchXpress conditions [1]. This selectivity profile is quantitatively comparable to optimized indazole-acylsulfonamide series where compounds with Nav1.7 IC₅₀ values of 11–171 nM and >100-fold selectivity over Nav1.5 have been described [2]. The combination of sub-micromolar Nav1.7 potency and measurable cardiac channel selectivity distinguishes this compound from non-selective sodium channel blockers.

Nav1.7 sodium channel Pain therapeutics Peripheral neuropathy Ion channel pharmacology

Multi-Target Engagement Profile Differentiates from Single-Target Indazole Sulfonamides

Unlike most characterized indazole sulfonamides that are optimized for a single primary target—such as JAK2 Inhibitor IV (selective JAK2, IC₅₀ = 78 nM; JAK3 IC₅₀ = 2,930 nM) or tetrahydroindazole derivatives optimized exclusively for sigma-2 (Ki selectivity ratio σ1/σ2 up to 157-fold) [1]—4,5-dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide demonstrates high-affinity engagement across four structurally and functionally distinct protein targets: JAK1/2/3 (0.055 nM) [2], SGK1 (13 nM) [3], sigma-2/TMEM97 (Ki = 23 nM) [4], and Nav1.7 (78 nM) [5]. This multi-target profile, supported by data from four independent binding/activity assay platforms across three different laboratories (Hutchison Medipharma, Sanofi, and University of Texas/Korea University), provides a unique pharmacological fingerprint that cannot be replicated by single-target indazole sulfonamide research tools.

Polypharmacology Multi-target drug discovery Kinase profiling Chemical biology

Best Research and Industrial Application Scenarios for 4,5-Dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide


Pan-JAK Pathway Suppression in Cytokine Signaling and Hematological Malignancy Models

The sub-picomolar JAK1/2/3 inhibitory potency (IC₅₀ = 0.055 nM) [1] enables complete blockade of JAK-STAT signaling at concentrations three orders of magnitude below those required for clinically used JAK inhibitors such as Filgotinib (JAK2 IC₅₀ = 28 nM) . This property makes the compound particularly valuable for in vitro studies where maximal pathway suppression is required to assess JAK dependence in cytokine-stimulated cell lines or patient-derived hematopoietic cells. Its utility as a definitive pan-JAK control compound in kinase selectivity profiling panels is supported by the validated biochemical assay data from the Hutchison Medipharma patent portfolio [1].

SGK1-Dependent Disease Modeling in Cardiovascular and Renal Pharmacology

With an SGK1 IC₅₀ of 13 nM in recombinant enzyme assays [1], this compound provides a potency advantage over the majority of reported indazole-based SGK1 tool compounds (IC₅₀ range 100–3,000 nM) . Research groups investigating SGK1-mediated sodium retention, cardiac fibrosis, or neuroinflammation can use this compound at lower concentrations to minimize off-target effects in cellular models. The Sanofi-originated patent data [1] confirm its activity in a substrate phosphorylation format directly relevant to downstream SGK1 signaling readouts such as NDRG1 or GSK3β phosphorylation.

Nav1.7 Pain Target Validation with Built-In Cardiac Safety Selectivity

The compound's Nav1.7 activity (IC₅₀ = 78–160 nM) combined with its 46-fold selectivity over the cardiac Nav1.5 isoform (IC₅₀ = 7,300 nM) [1] makes it suitable for pain target validation experiments in rodent dorsal root ganglion (DRG) neuron cultures or behavioral pain models. Unlike non-selective sodium channel inhibitors, this compound can be used to probe Nav1.7-specific contributions to nociceptive signaling while minimizing confounding effects from cardiac ion channel blockade—a key consideration for groups transitioning from in vitro electrophysiology to ex vivo or in vivo pain models .

Cancer Cell Proliferation Imaging and Sigma-2-Based Theranostic Probe Development

The sigma-2/TMEM97 binding affinity (Ki = 23 nM) [1] positions this compound as a competitive alternative to tetrahydroindazole-based sigma-2 ligands (most potent Ki = 16 nM) for use in cancer cell proliferation assays and as a potential core scaffold for fluorescent or radiolabeled sigma-2 probe development. Given that sigma-2 receptor expression correlates with proliferative status in solid tumors, this compound may serve as a starting point for structure–activity relationship (SAR) campaigns aimed at developing tumor imaging agents or targeted delivery conjugates for ovarian, breast, or pancreatic cancer models.

Quote Request

Request a Quote for 4,5-dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.